![molecular formula C23H25N3O4S B2498550 N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide CAS No. 878058-20-9](/img/structure/B2498550.png)
N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide and related compounds often involves multi-step synthetic pathways that incorporate techniques such as conformational analysis to ensure the presence of desired structural features for bioactivity. Costello et al. (1991) describe the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, highlighting the importance of starting from chiral amino acids to introduce alkyl and aryl substituents, thereby adopting conformations similar to known kappa agonists (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is crucial for their pharmacological properties. Studies involving conformational analysis, such as those conducted by Costello et al. (1991), provide insight into how structural features influence biological activity by comparing synthesized compounds to known active molecules.
Chemical Reactions and Properties
Chemical reactions involving N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide and its analogs are central to understanding its reactivity and potential as a lead compound in drug development. For example, Shukla et al. (2012) explore the synthesis and evaluation of BPTES analogs, highlighting the role of structure-activity relationships in developing potent inhibitors with improved drug-like properties (Shukla et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility and stability, of N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, play a significant role in its application potential. Studies that focus on the modification of analogs to improve aqueous solubility, like the work of Shukla et al. (2012), are essential for the compound's further development and application in scientific research.
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and interaction with biological targets, is critical for the application of N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide. The work of Pailloux et al. (2007) on the chemical oxidation of similar compounds provides valuable insights into their reactivity channels, which can influence the compound's pharmacological profile (Pailloux et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antiallergic Potential
Research has highlighted compounds with a structure similar to N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, demonstrating significant antiallergic properties. For instance, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been synthesized and identified as potent antiallergic agents. These compounds, including variations like N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, showed remarkable potency in inhibiting histamine release and interleukin production, indicating their potential in allergy treatment (Menciu et al., 1999).
Antimicrobial Activities
Similar compounds, such as 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, have been synthesized and evaluated for their antimicrobial activities. Despite the structural similarity, these compounds did not exhibit significant activities against common Gram-positive and Gram-negative bacteria, or Candida albicans, suggesting a selective mechanism of action or the necessity for structural optimization (Ovonramwen et al., 2021).
Neurological Applications
In the realm of neuropharmacology, compounds structurally related to N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, such as Almorexant, have shown promise. Almorexant, a dual orexin receptor antagonist, has been found to promote sleep without disrupting sleep architecture in both animals and humans. This highlights the potential of similar compounds in treating sleep disorders and possibly other neurological conditions (Malherbe et al., 2009).
Chemical Synthesis and Derivatives
Additionally, the chemical synthesis process involving compounds like N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide offers insights into creating novel chemical entities. Processes such as the dearomative tandem spiro-cyclization, as seen in the synthesis of sulfonylated spiro[indole-3,3'-pyrrolidines], contribute significantly to the field of medicinal chemistry by producing compounds with potentially unique biological activities (Dong et al., 2020).
Eigenschaften
IUPAC Name |
N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-24(18-9-3-2-4-10-18)23(28)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-22(27)25-13-7-8-14-25/h2-6,9-12,15H,7-8,13-14,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPWCSJZJWXMRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.